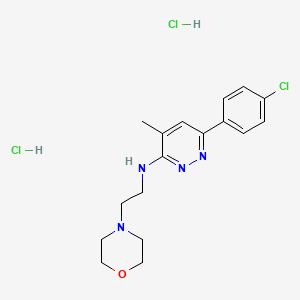
4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a chlorophenyl group, and a pyridazinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the core pyridazinyl structure, followed by the introduction of the chlorophenyl group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other morpholine derivatives and pyridazinyl compounds. Examples include:
- 4-Morpholineethanamine derivatives with different substituents on the phenyl ring.
- Pyridazinyl compounds with variations in the substituents on the pyridazine ring.
Uniqueness
What sets 4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
118269-85-5 |
|---|---|
Formule moléculaire |
C17H23Cl3N4O |
Poids moléculaire |
405.7 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H21ClN4O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11H2,1H3,(H,19,21);2*1H |
Clé InChI |
HGYHJTRZQJXAAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


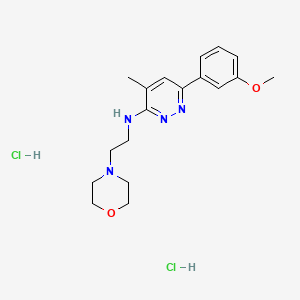


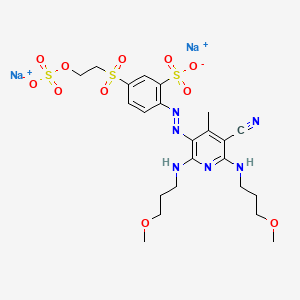
![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

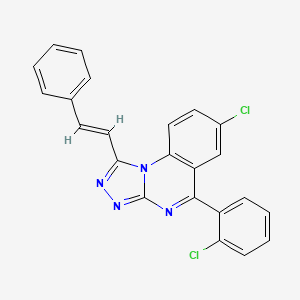
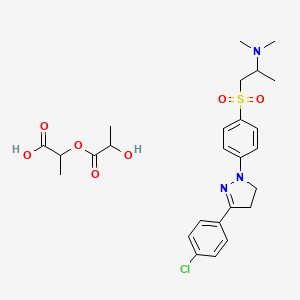
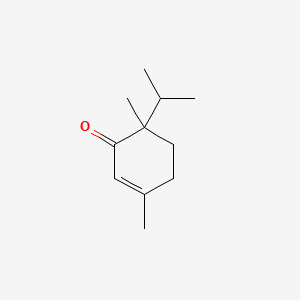
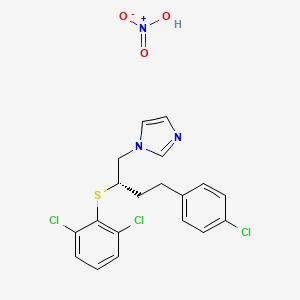
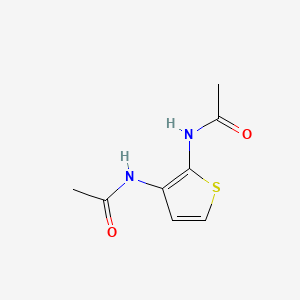
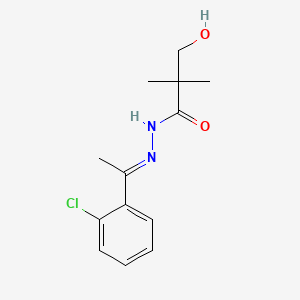
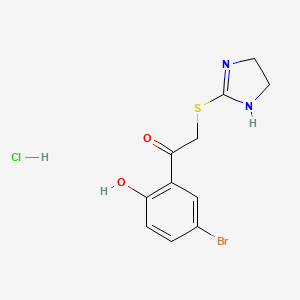
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
